molecular formula C5H11LiOS B14654106 Lithium (2-methylpropane-2-sulfinyl)methanide CAS No. 52548-09-1

Lithium (2-methylpropane-2-sulfinyl)methanide

Cat. No.: B14654106
CAS No.: 52548-09-1
M. Wt: 126.2 g/mol
InChI Key: QHYFYBWEBCAVJW-UHFFFAOYSA-N
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Description

Lithium (2-methylpropane-2-sulfinyl)methanide is an organosulfur compound that belongs to the class of sulfinamides. It is known for its unique structural properties and its applications in various fields of chemistry and industry. This compound is particularly notable for its use as a chiral auxiliary in asymmetric synthesis, making it a valuable tool in the creation of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium (2-methylpropane-2-sulfinyl)methanide typically involves the enantioselective oxidation of di-tert-butyl disulfide to the corresponding thiosulfinate, followed by cleavage of the disulfide bond using lithium amide . This method ensures the production of enantiopure this compound, which is crucial for its application in asymmetric synthesis.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maintain the purity and enantiomeric excess of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Lithium (2-methylpropane-2-sulfinyl)methanide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to the corresponding thiol or sulfide.

    Substitution: It participates in nucleophilic substitution reactions, where the sulfinyl group acts as a leaving group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide yields sulfoxides, while reduction with lithium aluminum hydride produces thiols.

Scientific Research Applications

Lithium (2-methylpropane-2-sulfinyl)methanide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of lithium (2-methylpropane-2-sulfinyl)methanide involves its ability to act as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment during the reaction. This is achieved through its interaction with various molecular targets and pathways, including the formation of chiral imines and their subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium (2-methylpropane-2-sulfinyl)methanide is unique due to its high enantiomeric purity and its effectiveness as a chiral auxiliary. Its ability to facilitate the formation of chiral centers with high selectivity makes it a valuable tool in synthetic chemistry.

Properties

CAS No.

52548-09-1

Molecular Formula

C5H11LiOS

Molecular Weight

126.2 g/mol

IUPAC Name

lithium;2-methanidylsulfinyl-2-methylpropane

InChI

InChI=1S/C5H11OS.Li/c1-5(2,3)7(4)6;/h4H2,1-3H3;/q-1;+1

InChI Key

QHYFYBWEBCAVJW-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC(C)(C)S(=O)[CH2-]

Origin of Product

United States

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